molecular formula C13H13NO2S B3142223 1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 500221-75-0

1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B3142223
CAS No.: 500221-75-0
M. Wt: 247.31 g/mol
InChI Key: WPDMUKBETPHTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions in Organic Synthesis

A study explored the [3 + 2] cycloaddition reactions between carbonyl ylides generated from epoxides and aldehydes or imines, including N-(1,3-benzodioxol-5-ylmethylene) derivatives. This research demonstrated the synthesis of various diastereoselectively produced compounds, emphasizing the utility of such reactions in creating complex molecules with significant stereoselectivity, facilitated by microwave irradiation and supported by DFT methods (Bentabed-Ababsa et al., 2009).

Anticonvulsant Activity

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with various aldehydes/ketones, were screened for anticonvulsant activity. The chemical structures of these compounds were confirmed using spectroscopic methods, and a number of them exhibited significant seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Cytotoxic Agents Against Cancer Cell Lines

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via a one-pot reaction exhibited significant cytotoxic activity against various cancer cell lines, including A549, HT29, HT1080, and MCF-7 cells. These compounds showed better or comparable activity to the reference drug doxorubicin, indicating their potential as novel cytotoxic agents (Ramazani et al., 2014).

Antimicrobial Evaluation

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities, showcasing a variable degree of activity. This study contributes to the understanding of the antimicrobial potential of such derivatives (Visagaperumal et al., 2010).

Serotonin 5-HT1A Receptor-Biased Agonists

Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors were tested in signal transduction assays. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-11(17-5-1)8-14-7-10-3-4-12-13(6-10)16-9-15-12/h1-6,14H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMUKBETPHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228699
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-75-0
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500221-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.